molecular formula C15H23N3O2 B571717 Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate CAS No. 117009-98-0

Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate

Cat. No.: B571717
CAS No.: 117009-98-0
M. Wt: 277.368
InChI Key: BNRXWVARIROIGZ-UHFFFAOYSA-N
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Description

Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Step 1: Piperazine reacts with benzyl chloroformate in the presence of a base such as triethylamine to form benzyl piperazine-1-carboxylate.

    Step 2: The intermediate product is then reacted with 3-aminopropylamine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for large-scale production, ensuring consistency in quality and yield. The use of high-purity reagents and advanced reaction monitoring techniques are crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to affect the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluids and thereby enhancing the activation of serotonin receptors. This mechanism is similar to that of amphetamine-like substances .

Comparison with Similar Compounds

    1-(Benzyloxycarbonyl)piperazine:

    tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate: Another piperazine derivative with similar functional groups.

Uniqueness: Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with serotonin receptors sets it apart from other piperazine derivatives .

Properties

IUPAC Name

benzyl 4-(3-aminopropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c16-7-4-8-17-9-11-18(12-10-17)15(19)20-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRXWVARIROIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703860
Record name Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117009-98-0
Record name Phenylmethyl 4-(3-aminopropyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117009-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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